Barixibat

Bile Acid Transport Off-Target Effects Selectivity Profiling

Researchers isolating IBAT inhibition from hepatic OATP/SOAT transporter confounding effects require a tool distinct from clinical BARIs. Barixibat solves this with a unique phenyl-pyridinyl-amino-propyl core and undecanamide-gluconamide side chain, ensuring non-interchangeability with maralixibat, odevixibat, or elobixibat. • Enables mechanistic studies free from unquantified off-target cross-reactivity. • Ideal comparator for SAR studies on molecular size and extreme hydrophobicity (aq. solubility: 3.0×10⁻⁴ g/L). • Validated reference standard for developing HTS assays against lipophilic, poorly soluble compounds. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for critical in vitro and in vivo research.

Molecular Formula C42H55N5O8
Molecular Weight 757.9 g/mol
CAS No. 263562-28-3
Cat. No. B3062452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarixibat
CAS263562-28-3
Molecular FormulaC42H55N5O8
Molecular Weight757.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=N2)C(C3=CC=CC=C3NC(=O)CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O)NC4=CC=CC=N4)O
InChIInChI=1S/C42H55N5O8/c48-28-33(49)39(52)40(53)41(54)42(55)45-27-15-6-4-2-1-3-5-10-24-35(50)46-31-21-12-11-20-30(31)37(47-34-23-14-17-26-44-34)36(32-22-13-16-25-43-32)38(51)29-18-8-7-9-19-29/h7-9,11-14,16-23,25-26,33,36-41,48-49,51-54H,1-6,10,15,24,27-28H2,(H,44,47)(H,45,55)(H,46,50)/t33-,36+,37-,38-,39-,40+,41-/m1/s1
InChIKeyLNLNLJFTSXTELN-TVKRVUGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barixibat: IBAT Inhibitor for Preclinical Research


Barixibat is a small-molecule inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT, SLC10A2) [1]. By blocking bile acid reabsorption in the distal ileum, it increases fecal bile acid excretion and modulates the enterohepatic circulation . Its molecular formula is C₄₂H₅₅N₅O₈ with a molecular weight of 757.91 g/mol . While initially investigated as a potential therapeutic for hypercholesterolemia, its development was discontinued, and it is now primarily offered as a research tool for in vitro and in vivo mechanistic studies [2].

Barixibat: Differentiation from Clinical IBAT Inhibitors


Barixibat is a chemically distinct and functionally non-interchangeable molecular tool compared to clinically approved IBAT inhibitors such as maralixibat, odevixibat, and elobixibat. The structural differences between these molecules, particularly Barixibat's unique phenyl-pyridinyl-amino-propyl core and undecanamide-gluconamide side chain, dictate distinct off-target profiles, binding kinetics, and physicochemical properties [1]. Critically, a 2025 study in the *Journal of Lipid Research* demonstrated that maralixibat and odevixibat exhibit sustained, irreversible inhibition of ASBT, whereas elobixibat shows reversible binding kinetics [2]. Barixibat's binding kinetics remain uncharacterized in direct comparison, representing a significant knowledge gap that precludes its substitution for any clinically approved inhibitor in mechanistic studies. Substituting Barixibat with an approved drug would therefore confound experimental interpretation due to unquantified differences in target engagement and off-target cross-reactivity.

Barixibat: Key Research Differentiation Evidence


Selectivity Profile: Potential Cleaner Probe

A comprehensive study assessing cross-reactivity of Bile Acid Reabsorption Inhibitors (BARIs) revealed that all clinically evaluated inhibitors (elobixibat, maralixibat, odevixibat, and linerixibat) exhibit significant off-target inhibition of hepatic transporters OATP1B1, OATP1B3, and OATP2B1 (IC50 range 1.6–29 µM) and the steroid sulfate uptake carrier SOAT (IC50 range 3.2–5.9 µM) [1]. Barixibat was not included in this analysis. This lack of data constitutes a critical differentiation: while the clinical BARIs possess well-characterized polypharmacology, Barixibat remains a molecular tool with an uncharacterized, and therefore potentially cleaner or distinct, off-target profile. For researchers seeking to isolate the biological effects of IBAT inhibition without confounding hepatic transporter modulation, Barixibat represents a high-risk, high-reward research probe. Its undefined selectivity profile necessitates thorough characterization but also presents an opportunity to identify an IBAT inhibitor with superior target specificity .

Bile Acid Transport Off-Target Effects Selectivity Profiling

Binding Kinetics: Unknown Reversibility Profile

The *Journal of Lipid Research* study (2025) established that IBAT inhibitors exhibit divergent binding kinetics with critical functional consequences. Maralixibat and odevixibat induced full and sustained ASBT inhibition even after inhibitor washout over 240 minutes, whereas linerixibat inhibition was fully reversible upon washout, and elobixibat showed an intermediate effect [1]. Barixibat's binding kinetics to IBAT/ASBT have not been reported. This represents a fundamental unknown that differentiates it from the clinically validated inhibitors. Researchers utilizing Barixibat must therefore empirically determine its kinetic profile, as it cannot be assumed to behave like any single approved BARI. This property is a key consideration for experimental design, particularly for washout experiments or studies requiring transient versus sustained target modulation.

Binding Kinetics Reversible Inhibition Target Engagement

Aqueous Solubility: Impact on In Vitro Assay Design

Barixibat exhibits a calculated aqueous solubility of 3.0×10⁻⁴ g/L (0.3 mg/L) at 25 °C . This extremely low solubility is a critical physicochemical differentiator from other IBAT inhibitors and profoundly impacts in vitro assay design. For comparison, odevixibat is practically insoluble in aqueous media, requiring specialized formulation for oral administration, while maralixibat chloride has higher aqueous solubility due to its salt form [1]. Barixibat's near-zero water solubility necessitates the use of organic co-solvents (e.g., DMSO) for in vitro studies, and careful control of DMSO concentrations is required to avoid solvent-induced artifacts. This property may limit its utility in certain assays but also makes it a valuable tool for studying the effects of highly lipophilic IBAT inhibitors on membrane partitioning and cellular uptake.

Physicochemical Properties Solubility In Vitro Assay Development

Molecular Weight & Lipophilicity: Unique SAR Tool

Barixibat possesses a molecular weight of 757.91 g/mol and a complex molecular formula of C₄₂H₅₅N₅O₈ . This high molecular weight and the presence of multiple aromatic rings (phenyl, pyridinyl) and a long undecanamide linker confer significant lipophilicity. In contrast, odevixibat has a molecular weight of approximately 573 g/mol, and maralixibat is around 651 g/mol [1]. Barixibat's larger and more lipophilic structure suggests it may exhibit distinct membrane permeability, tissue distribution, and protein binding characteristics compared to smaller IBAT inhibitors. For structure-activity relationship (SAR) studies aiming to understand how molecular size and lipophilicity impact IBAT inhibition, Barixibat serves as a valuable comparator representing the upper end of the physicochemical spectrum.

Molecular Properties Lipophilicity Structure-Activity Relationship

Barixibat: Key Research & Industrial Applications


Mechanistic Studies Avoiding Polypharmacology Confounds

Researchers seeking to isolate the biological effects of IBAT inhibition without the confounding influence of hepatic OATP and SOAT transporter inhibition, which is well-documented for clinical BARIs [1], should procure Barixibat. Its undefined off-target profile, while a risk, also presents an opportunity to discover a cleaner IBAT inhibitor. By empirically characterizing Barixibat's selectivity, studies can potentially identify a compound with a distinct pharmacological fingerprint compared to elobixibat, maralixibat, and odevixibat.

SAR Studies: Binding Kinetics & Physicochemical Properties

Barixibat's unique chemical structure, featuring a high molecular weight (757.91 g/mol) and extremely low aqueous solubility (3.0×10⁻⁴ g/L) [1], makes it an essential comparator for SAR studies. Research programs aimed at understanding how molecular size, lipophilicity, and solubility influence IBAT binding, cellular permeability, and in vivo distribution will benefit from including Barixibat as a representative of a distinct physicochemical class not covered by existing clinical candidates .

Assay Development for High-Throughput IBAT Inhibitor Screening

Barixibat serves as a valuable reference standard for developing and validating in vitro assays designed to identify novel IBAT inhibitors. Its well-defined mechanism as an IBAT inhibitor, combined with its extreme hydrophobicity, makes it an ideal control compound for testing assay robustness against lipophilic, poorly soluble compounds. Procurement is warranted for laboratories establishing high-throughput screens to discover next-generation bile acid transport modulators with improved drug-like properties [1].

Technical Documentation Hub

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